(R)-FT709 chemical structure and properties
(R)-FT709 chemical structure and properties
An In-Depth Technical Guide to (R)-FT709
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-FT709, a potent and selective inhibitor of the deubiquitinase USP9X. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Chemical Structure and Properties
(R)-FT709 is a small molecule inhibitor of Ubiquitin Specific Peptidase 9X (USP9X). While most literature refers to the compound as FT709, it is the (R)-enantiomer that is specified for biological activity.
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Formal Name : (2S)-1-[5-[(2,3-dihydro-1,4-dioxino[2,3-b]pyridin-7-yl)sulfonyl]-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-hydroxy-2-(2-methyl-4-benzoxazolyl)-ethanone[1]
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Molecular Formula : C₂₃H₂₂N₄O₇S[1]
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Formula Weight : 498.5 g/mol [1]
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SMILES : O=--INVALID-LINK--C(O4)=CC=C3)O)=O)=C(C2)C1">S(C5=CN=C6C(OCCO6)=C5)=O[1]
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Purity : ≥98%[1]
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Formulation : A solid[1]
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Solubility : Soluble in DMSO and Methanol[1]
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Storage : Store at -20°C[1]
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Stability : ≥ 4 years[1]
Quantitative Biological Data
The biological activity of FT709 has been quantified in various assays to determine its potency and selectivity as a USP9X inhibitor.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 82 nM | In vitro biochemical assay against USP9X with Ub-rhodamine substrate. | [2][3][4][5] |
| IC₅₀ | 131 nM | Cell-based MSD ELISA assay for CEP55 reduction in BxPC3 pancreatic cancer cells. | [4][5] |
| IC₅₀ | ~0.5 µM | Competition with HA-UbC2Br active site probe in MCF7 breast cancer cell extracts. | [4][5][6] |
| IC₅₀ | ~5 µM | Competition with HA-UbC2Br active site probe in intact MCF7 cells. | [4][5][6] |
| Selectivity | >25 µM | Biochemical assay against a panel of over 20 other deubiquitinases (DUBs). | [1][4] |
Mechanism of Action and Signaling Pathway
FT709 exerts its biological effects through the potent and selective inhibition of USP9X, a deubiquitinase enzyme. USP9X removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and function. By inhibiting USP9X, FT709 leads to the accumulation of ubiquitinated substrates, promoting their subsequent degradation. This mechanism has been shown to impact several cellular processes, most notably the ribosomal quality control (RQC) pathway.[1][6]
One key substrate of USP9X is the E3 ubiquitin ligase ZNF598, a critical component of the RQC pathway that recognizes and ubiquitinates ribosomal subunits upon stalling.[1][4] Inhibition of USP9X by FT709 leads to the destabilization and degradation of ZNF598.[4][6] This impairment of the RQC pathway can be detrimental to cancer cells that are under high translational stress.
Caption: Mechanism of action of FT709 on the USP9X-ZNF598 axis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
In Vitro USP9X Inhibition Assay
This assay measures the direct inhibitory effect of FT709 on USP9X enzymatic activity.
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Assay Principle : The assay monitors the increase in fluorescence following the cleavage of a ubiquitin-rhodamine substrate by USP9X.
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Procedure :
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A diverse collection of approximately 140,000 compounds was screened using a ubiquitin-TAMRA fluorescence polarization high-throughput screening assay.[5]
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Primary hits were validated for direct USP9X binding using biophysical methods like surface plasmon resonance (SPR).[6]
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For IC₅₀ determination, serial dilutions of FT709 are incubated with recombinant USP9X enzyme and the ubiquitin-rhodamine substrate.
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Fluorescence is measured over time using a plate reader.
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The rate of substrate cleavage is calculated, and data are plotted against inhibitor concentration to determine the IC₅₀ value.[4]
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Cell-Based CEP55 Reduction Assay (MSD ELISA)
This protocol quantifies the potency of FT709 in a cellular context by measuring the levels of a known USP9X substrate, CEP55.[5]
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Cell Seeding : BxPC3 cells are seeded in 96-well plates.[5]
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Compound Treatment : Cells are exposed to serial dilutions of FT709 (e.g., from 20 µM top concentration, 1:2 dilutions) for 6 hours.[5]
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Cell Lysis : Cells are lysed using RIPA buffer, and lysates are stored at -80°C.[5]
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MSD ELISA :
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A capture antibody for CEP55 (Novus) is coated onto MSD plates overnight at 4°C.[5]
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30 µL of cell lysate is added to each well.[5]
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A primary detection antibody for CEP55 (CST) is added.[5]
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A goat anti-rabbit sulfo-tagged secondary antibody is added.[5]
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Plates are read on an MSD Sector Imager 2400.[5]
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The reduction in CEP55 levels is used to calculate the cellular IC₅₀.
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DUB Competition Assay in Cell Extracts
This workflow assesses the ability of FT709 to compete with a covalent active-site probe for binding to DUBs within a complex cellular lysate.
Caption: Workflow for the deubiquitinase (DUB) competition assay.
Protocol Steps :
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Lysate Preparation : Crude MCF7 cell extracts are prepared using glass-bead lysis in a buffer containing 50 mM Tris pH 7.4, 5 mM MgCl₂, 0.5 mM EDTA, 250 mM sucrose, and 1 mM DTT.[5]
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Inhibitor Incubation : 50 µg of the lysate is incubated with varying concentrations of FT709 for 1 hour at 37°C.[5]
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Probe Labeling : 1 µg of the active site probe HA-UbC2Br is added, and the mixture is incubated for an additional 5 minutes at 37°C.[5]
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Analysis : Samples are boiled in reducing SDS sample buffer, separated by SDS-PAGE, and analyzed by Western blotting using anti-HA and anti-USP9X antibodies to detect the probe-labeled enzyme.[5] The loss of the HA-probe labeled band corresponding to USP9X indicates successful competition by FT709.[3]
Summary and Future Directions
(R)-FT709 is a highly potent and selective inhibitor of USP9X with demonstrated activity in both biochemical and cellular assays. Its mechanism of action, involving the destabilization of key proteins in the ribosomal quality control pathway, presents a compelling rationale for its development as a therapeutic agent, particularly in oncology. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic characterization, and further elucidation of the downstream consequences of USP9X inhibition in different cancer contexts. As of now, there are no registered clinical trials for FT709, indicating its current stage is preclinical.
